(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a novel synthetic derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure consisting of a benzothiazole moiety linked to an isoxazole ring. The presence of both electron-donating and electron-withdrawing groups suggests potential interactions with various biological targets.
Anticancer Activity
Research has indicated that derivatives containing isoxazole rings exhibit promising anticancer properties. For instance, studies have shown that certain isoxazoles can induce apoptosis in cancer cell lines through modulation of key regulatory proteins such as Bcl-2 and p21^WAF-1. Specifically, one study reported that isoxazole derivatives significantly affected the expression levels of these proteins in human promyelocytic leukemia cells (HL-60), suggesting a mechanism involving both apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Isoxazole 3 | HL-60 | 86 | Induces apoptosis via Bcl-2 downregulation |
Isoxazole 6 | HL-60 | 755 | Primarily causes cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, the compound's structural analogs have been evaluated for antimicrobial activity. A series of thiazole derivatives were synthesized and tested against various pathogens, revealing significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies indicated that modifications at specific positions on the thiazole ring enhanced antimicrobial potency .
Table 2: Antimicrobial Activity Overview
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | E. coli | 32 μg/mL |
Thiazole Derivative B | S. aureus | 16 μg/mL |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound appears to initiate apoptotic pathways in cancer cells, as evidenced by changes in Bcl-2 family protein expression.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest, particularly at the G1 phase, which is crucial for preventing tumor progression.
- Antimicrobial Action : The compound's structural features allow it to disrupt bacterial cell wall synthesis or function, leading to bactericidal effects.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Leukemia Treatment : A derivative similar to the compound was tested in a clinical trial involving patients with acute myeloid leukemia (AML). Results indicated a significant reduction in tumor burden when combined with standard chemotherapy .
- Antimicrobial Efficacy in Infections : In a clinical setting, thiazole derivatives were used to treat skin infections caused by resistant strains of Staphylococcus aureus, demonstrating effective outcomes with minimal side effects .
Propiedades
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-4-18-13-10(20-3)6-5-7-12(13)22-15(18)16-14(19)11-8-9(2)17-21-11/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKKYSVPVPVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=NO3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.